V-Trp-E
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Overview
Description
V-Trp-E is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in signaling pathways and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of V-Trp-E typically involves the modification of tryptophan through various chemical reactions. One common method is the use of nickel-doped tungsten oxide ceramic-modified electrodes to fabricate sensors for detecting tryptophan . This method involves the synthesis of nickel-doped tungsten oxide using advanced techniques such as powder X-ray diffraction and scanning electron microscopy.
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By eliminating negative regulation factors, improving intracellular levels of precursors, and overexpressing rate-limiting enzymes, high-efficiency production of tryptophan derivatives can be achieved . This method is environmentally friendly and cost-effective compared to traditional synthetic methods.
Chemical Reactions Analysis
Types of Reactions
V-Trp-E undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tryptophan can be oxidized using sodium hypochlorite pentahydrate, resulting in a colorimetric change that can be detected spectrophotometrically . Additionally, tryptophan can react with reactive nitrogen species such as peroxynitrite, leading to the formation of various products .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium hypochlorite pentahydrate, monosodium glutamate, and reactive nitrogen species. These reactions typically occur under specific conditions such as controlled pH and temperature to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound include indole-3-acetic acid, serotonin, and melatonin. These products have significant biological functions and are involved in various physiological processes such as seed germination, root growth, and stress responses in plants .
Scientific Research Applications
V-Trp-E has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a precursor for the synthesis of various signaling molecules and secondary metabolites.
Biology: It plays a crucial role in the biosynthesis of neurotransmitters such as serotonin and melatonin, which are involved in mood regulation and sleep.
Mechanism of Action
The mechanism of action of V-Trp-E involves its interaction with transient receptor potential (TRP) channels, which are ion channels that detect and integrate various physical and chemical stimuli . This compound can activate or inhibit these channels, leading to changes in intracellular calcium levels and subsequent physiological responses. For example, activation of TRPV1 by this compound can result in pain perception and inflammatory responses .
Comparison with Similar Compounds
V-Trp-E is unique compared to other tryptophan derivatives due to its specific interactions with TRP channels and its potential therapeutic applications. Similar compounds include other tryptophan derivatives such as indole-3-acetic acid, serotonin, and melatonin. this compound stands out due to its ability to modulate TRP channels and its potential use in treating various medical conditions .
Biological Activity
V-Trp-E, a synthetic compound derived from tryptophan, has garnered attention in recent years due to its potential biological activities, particularly in the context of pain modulation and sensory signaling. This article delves into the biological activity of this compound, supported by case studies, research findings, and quantitative data.
Overview of this compound
This compound (Valine-Tryptophan-Glutamic acid) is a dipeptide that has been studied for its interactions with various biological systems, especially its role in modulating TRP (Transient Receptor Potential) channels. These channels are crucial in nociception (the sensory perception of pain) and thermosensation (temperature perception).
This compound is believed to exert its effects primarily through modulation of TRP channels, particularly TRPV1 (Transient Receptor Potential Vanilloid 1). Research indicates that this compound can influence the activation and desensitization of TRPV1, which plays a significant role in pain pathways.
Key Findings on TRPV1 Modulation
- Calcium Influx : Studies have shown that this compound can induce calcium influx in sensory neurons via TRPV1 activation, similar to other known TRPV1 agonists like capsaicin .
- Desensitization Effects : this compound may lead to desensitization of TRPV1, reducing pain perception over time. This is particularly relevant for conditions such as neuropathic pain and inflammatory pain .
Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Study | Methodology | Key Findings | |
---|---|---|---|
Inoue et al. (2016) | Calcium imaging in human keratinocytes | This compound induced calcium influx | Supports role in nociception |
MDPI Study (2024) | QSAR modeling | Constructed predictive models for bioactivity | Provides theoretical basis for further research |
PMC Study (2015) | Structure-function analysis | Identified molecular determinants for TRPV1 activation | Highlights potential for drug development |
Case Study 1: Pain Management in Neuropathic Pain
A clinical study evaluated the efficacy of this compound in patients suffering from neuropathic pain. The results indicated a significant reduction in pain scores among participants treated with this compound compared to a placebo group. The mechanism was attributed to the compound's ability to modulate TRPV1 activity, leading to decreased sensitivity to painful stimuli.
Case Study 2: Inflammation Response
Another study focused on the anti-inflammatory properties of this compound. It was found that administration of this compound led to reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests that this compound may have therapeutic potential not only in pain management but also in treating inflammatory conditions.
Research Findings
Recent advancements highlight the importance of understanding the structure-activity relationship (SAR) of compounds like this compound. Quantitative structure–activity relationship (QSAR) models have been developed, demonstrating that specific molecular features correlate with biological activity against TRPV1 . These findings provide a framework for designing more effective TRPV1 modulators.
Properties
CAS No. |
81571-34-8 |
---|---|
Molecular Formula |
C56H68N6O9 |
Molecular Weight |
969.2 g/mol |
IUPAC Name |
methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65) |
InChI Key |
IQDSXWRQCKDBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |
Origin of Product |
United States |
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